molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 746633-16-9

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B2514962
CAS No.: 746633-16-9
M. Wt: 379.28
InChI Key: CFEFWVHUIIHKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dichlorophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 4-methoxyphenyl group. Its structural complexity confers dual pharmacophoric properties: the dichlorophenyl group enhances lipophilicity and receptor binding, while the methoxyphenyl-piperazine moiety contributes to serotoninergic and dopaminergic modulation .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEFWVHUIIHKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

  • Formation of the Piperazine Intermediate

      Starting Materials: 4-methoxyphenylamine and 1,4-dichlorobutane.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

      Product: 1-(4-methoxyphenyl)piperazine.

  • Coupling with Dichlorophenyl Acetyl Chloride

      Starting Materials: 1-(4-methoxyphenyl)piperazine and 3,4-dichlorophenyl acetyl chloride.

      Reaction Conditions: The coupling reaction is performed in an inert atmosphere using a base like triethylamine in a solvent such as dichloromethane at room temperature.

      Product: 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidized derivatives of the original compound, potentially altering the functional groups on the phenyl rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous conditions to prevent side reactions.

      Products: Reduced forms of the compound, possibly affecting the ketone group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : The structure of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone suggests potential as a serotonin receptor modulator. Studies indicate that derivatives with similar piperazine structures can affect serotonin pathways, leading to antidepressant-like effects in animal models .
  • Antimicrobial Properties : Compounds with piperazine and phenyl groups have been evaluated for their antimicrobial activity. Research indicates that modifications in the molecular structure can lead to enhanced efficacy against various bacterial strains .

Pharmaceutical Development

The compound is being investigated for its potential as a lead molecule in the development of new antidepressants and antimicrobial agents. Its unique structure allows for modifications that can optimize efficacy and reduce side effects.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These studies help predict binding affinities and elucidate the mechanism of action at the molecular level. For instance, docking studies have shown that similar compounds interact favorably with serotonin receptors, suggesting a pathway for further exploration .

Synthesis of Derivatives

Researchers are synthesizing various derivatives of this compound to explore structure-activity relationships (SAR). By altering functional groups on the piperazine or phenyl rings, scientists aim to enhance specific biological activities while minimizing toxicity .

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant effects in rodent models. The results indicated that certain modifications to the piperazine ring significantly improved efficacy compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that some derivatives exhibited potent antibacterial activity, making them candidates for further development as novel antibiotics .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

Key Observations :
  • Antipsychotic Potential: Compounds with dichlorophenyl-piperazine scaffolds (e.g., ) exhibit anti-dopaminergic activity, correlating with QSAR parameters like QPlogBB (brain/blood partition coefficient) and electron affinity (EA). The target compound’s methoxy group may reduce catalepsy risk compared to nitro or halogenated analogs .
  • Antiparasitic Activity: Dichlorophenyl derivatives, such as those targeting Trypanosoma cruzi CYP51 , show that electron-withdrawing groups (e.g., Cl, NO₂) improve enzyme inhibition. The target compound’s dichlorophenyl group aligns with this trend.
  • Antifungal Applications : Piperazine-linked imidazole derivatives (e.g., ) highlight the role of dichlorophenyl groups in enhancing lipophilicity and membrane penetration.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Key Pharmacokinetic Notes
Target Compound ~3.5 (estimated) Low (lipophilic) Not reported High QPlogBB suggests CNS penetration
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 3.8 <0.1 160–162 Lower catalepsy due to methoxy group
7n: 1-(4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 2.1 0.05 161–163 Sulfonyl and nitro groups reduce LogP
UDO: (S)-(4-chlorophenyl)-1-[4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl]-2-(pyridin-3-yl)ethanone 4.2 <0.1 Not reported Trifluoromethyl enhances CYP51 binding
Key Observations :
  • The target compound’s dichlorophenyl and methoxyphenyl groups balance lipophilicity (LogP ~3.5) for blood-brain barrier penetration .
  • Sulfonyl or nitro substituents (e.g., ) increase polarity but reduce CNS availability.

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl-piperazine moiety. Its molecular formula is C21H21Cl2N3O3C_{21}H_{21}Cl_{2}N_{3}O_{3} with a molecular weight of approximately 408.31 g/mol.

Chemical Structure:

SMILES Clc1ccc(cc1Cl)C(=O)C2CCN(CC2)c3ccc(OC)cc3\text{SMILES }Clc1ccc(cc1Cl)C(=O)C2CCN(CC2)c3ccc(OC)cc3

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those containing dichlorophenyl groups, exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various pathogens, including bacteria and fungi.

  • Case Study: A study demonstrated that piperazine derivatives showed enhanced activity against Chlamydia, with specific modifications leading to increased selectivity and potency. The compound was noted to enhance antichlamydial activity compared to its analogs lacking electron-withdrawing groups .

Anticancer Potential

The anticancer activity of piperazine derivatives has been documented extensively. Compounds incorporating the 3,4-dichlorophenyl group have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Research Findings: In vitro studies indicated that the compound demonstrated cytotoxic effects on cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been explored. The incorporation of the piperazine ring has been linked to modulation of inflammatory pathways.

  • Findings: In one study, derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. The results indicated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Here are key findings summarized in tabular format:

Activity Type IC50 Value (µM) Reference
Antichlamydial5.0
Cytotoxicity (Cancer)10.0
Anti-inflammatory15.0

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?

The compound is synthesized via nucleophilic substitution and coupling reactions. A general approach involves:

  • Step 1 : Reacting 4-(4-methoxyphenyl)piperazine with 2-chloro-1-(3,4-dichlorophenyl)ethanone in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetonitrile under reflux (70–80°C, 12–24 hours).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Key parameters include stoichiometric control of the piperazine moiety and inert atmosphere to prevent oxidation of sensitive intermediates .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl, methoxy singlet at δ 3.7–3.8 ppm) .
  • LCMS/HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 419.06 for C₁₉H₁₇Cl₂N₂O₂) .
  • X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., bond angles and torsional strain analysis) .

Q. What in vitro assays evaluate the compound’s anticancer potential?

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MDA-MB-231, MCF-7) at concentrations of 1–50 µM over 48–72 hours .
  • PKM2 Activation Studies : Measurement of lactate production and ATP levels in glycolytic flux assays to confirm pyruvate kinase M2 modulation .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence biological activity compared to other aryl groups?

The dichlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. In QSAR studies, electron-withdrawing Cl substituents increase antidopaminergic activity by stabilizing charge-transfer interactions with receptor residues. Comparatively, methoxy or methyl groups reduce potency by 40–60% in receptor-binding assays . For example, replacing dichlorophenyl with 4-fluorophenyl decreases PKM2 activation efficacy by 30% in breast cancer models .

Q. How can contradictions in reported PKM2 activation efficacy be resolved?

Discrepancies may arise from:

  • Cell Line Variability : PKM2 expression levels differ across cancer models (e.g., higher baseline in MDA-MB-231 vs. HepG2) .
  • Assay Conditions : Lactate measurement under hypoxia vs. normoxia alters glycolytic pathway dominance. Standardize oxygen tension (5% O₂) and glucose concentration (10 mM) .
  • Metabolic Feedback : Co-treatment with 2-DG (glycolysis inhibitor) can isolate PKM2-specific effects .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

  • QSAR Models : Use descriptors like QPlogBB (brain/blood partition coefficient) and electron affinity (EA) to correlate with CNS penetration and antidopaminergic activity. For example, QPlogBB > −1.5 predicts adequate blood-brain barrier crossing .
  • Molecular Dynamics (MD) Simulations : Simulate binding to PKM2’s allosteric site (residues Lys433, Arg456) to assess residence time and competitive inhibition by ATP .
  • Toxicity Prediction : EPA’s ToxCast data identifies hepatotoxicity risks via cytochrome P450 3A4 inhibition (IC₅₀ < 10 µM) .

Q. How can structural modifications improve metabolic stability?

  • Piperazine Ring Modifications : Replace N-methyl with cyclopropyl groups to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 5.8 hours in microsomal assays) .
  • Methoxy Group Replacement : Substitute 4-methoxyphenyl with 4-cyanophenyl to mitigate O-demethylation, improving plasma stability by 60% .

Data Contradiction Analysis

Q. How to address conflicting reports on dopamine receptor affinity?

  • Receptor Subtype Selectivity : Use radioligand binding assays (e.g., [³H]spiperone for D₂ vs. [³H]SCH23390 for D₁). The compound shows D₂/D₃ selectivity (Kᵢ = 12 nM) but negligible D₁ binding (Kᵢ > 1 µM) .
  • Assay Interference : Test for fluorescence/quenching artifacts in high-throughput screens using LC-MS validation .

Q. Why do some studies report cytotoxicity while others show cytoprotective effects?

  • Dose-Dependent Biphasic Effects : At low doses (1–10 µM), PKM2 activation promotes glycolysis and cell proliferation; at high doses (>20 µM), ROS induction triggers apoptosis .
  • Cell-Type-Specific Pathways : In neuronal cells, the compound activates Nrf2-mediated antioxidant responses, contrasting with cancer cell apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.